

# Application Notes and Protocols for Chlorophyll Extraction from Phytoplankton using Acetone

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## Compound of Interest

Compound Name: *Chlorophylls*

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## Introduction

Chlorophyll a is a primary photosynthetic pigment in most phytoplankton and is widely used as an indicator of phytoplankton biomass in aquatic environments.<sup>[1]</sup> Accurate and consistent measurement of chlorophyll a is crucial for ecological monitoring, primary productivity studies, and understanding the health of aquatic ecosystems. Acetone is a commonly used solvent for extracting chlorophyll pigments from phytoplankton cells.<sup>[1][2][3][4]</sup> This document provides detailed protocols for the extraction of chlorophyll from phytoplankton using acetone, followed by quantification using either spectrophotometry or fluorometry.

## Data Presentation: Quantitative Parameters

The following table summarizes key quantitative parameters for the chlorophyll extraction protocol. These values represent common ranges and should be optimized based on sample type and laboratory equipment.

Parameter	Value	Notes
Sample Volume	0.1 - 4.0 L	Dependent on phytoplankton density. For oligotrophic waters, larger volumes (e.g., 4 L) are recommended, while for coastal or eutrophic waters, smaller volumes (e.g., 0.1 - 0.5 L) may be sufficient.[5]
Filter Type	Glass Fiber Filters (GF/F)	Nominal pore size of 0.7 µm is common.[6]
Filter Diameter	25 mm or 47 mm	The choice depends on the filtration equipment and sample volume.
Acetone Concentration	90% aqueous solution	90% acetone is widely recommended for chlorophyll extraction.[2][4][6][7][8][9][10]
Extraction Volume	5 - 10 mL	The volume should be sufficient to fully submerge the filter.[5][6][9]
Extraction Time	16 - 24 hours	Steeping overnight in the dark at low temperatures is a common practice.[9][11]
Extraction Temperature	-20°C to 4°C	Cold temperatures are crucial to prevent pigment degradation.[1][11]
Cell Disruption	Grinding, Sonication, or Steeping	Grinding is strongly recommended when using acetone.[7] Sonication is another effective method.[10][11][12] Simple overnight soaking is also used, but its efficiency should be verified.[7]

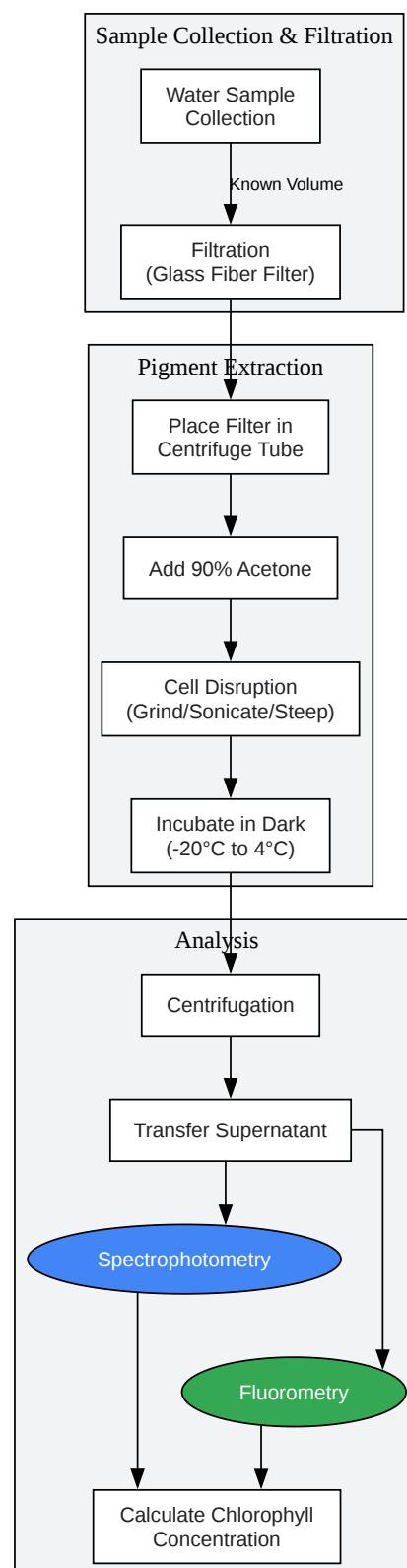
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Centrifugation Speed	~500 - 2000 rpm	Sufficient to pellet the filter debris and cellular material. <a href="#">[10]</a> <a href="#">[13]</a>
Centrifugation Time	5 - 20 minutes	<a href="#">[5]</a> <a href="#">[10]</a>

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## Experimental Workflow

The following diagram illustrates the general workflow for chlorophyll extraction and analysis.



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Caption: Workflow for phytoplankton chlorophyll extraction and analysis.

## Experimental Protocols

Note: All procedures involving acetone and chlorophyll extracts should be performed in subdued light to prevent pigment degradation.[\[7\]](#)[\[9\]](#)

### Protocol 1: Spectrophotometric Determination of Chlorophyll a

This method is suitable for routine analysis and provides concentrations of chlorophyll a and its degradation product, phaeophytin.

#### Materials:

- Filtration apparatus
- Glass fiber filters (e.g., GF/F)
- Centrifuge tubes (15 mL, glass or solvent-resistant plastic)
- Tissue grinder or sonicator
- Centrifuge
- Spectrophotometer
- Cuvettes (1 cm path length)
- 90% Acetone (v/v in distilled water)
- 1% Hydrochloric acid (HCl, v/v)[\[7\]](#)

#### Procedure:

- Filtration: Filter a known volume of water sample through a glass fiber filter under low vacuum. The volume filtered should be sufficient to see a visible color on the filter.
- Extraction:

- Place the filter into a 15 mL centrifuge tube.
- Add 10 mL of 90% acetone.[7][13]
- Cell Disruption (Grinding - Recommended): Place the tube in an ice bath and grind the filter with a motorized Teflon pestle for approximately 1 minute until the filter is completely disrupted.[7]
- Cell Disruption (Sonication - Alternative): Place the tube in an ultrasonic bath with ice and sonicate for about 20 minutes.[10][11]
- Steeping: After disruption, cap the tubes tightly and let them steep in the dark at -20°C for 16-24 hours to ensure complete extraction.[11]
- Clarification:
- Allow the extracts to warm to room temperature in the dark.
- Centrifuge the tubes for 5-20 minutes at approximately 500-2000 rpm to pellet the filter and cell debris.[10][13]
- Measurement:
- Carefully transfer the supernatant to a 1 cm cuvette.
- Measure the absorbance at 750 nm (for turbidity correction) and 665 nm against a 90% acetone blank.[7][8]
- To correct for phaeopigments, add 0.1 mL of 1% HCl to the cuvette, mix gently, and wait 2-5 minutes.[7]
- Remeasure the absorbance at 750 nm and 665 nm.
- Calculation:
- Use the appropriate equations to calculate the concentration of chlorophyll a and phaeopigments. The Lorenzen (1967) monochromatic equations are commonly used for 90% acetone extracts.[7]

## Protocol 2: Fluorometric Determination of Chlorophyll a

Fluorometry is a more sensitive method than spectrophotometry and is particularly useful for samples with low phytoplankton biomass.[\[1\]](#)

### Materials:

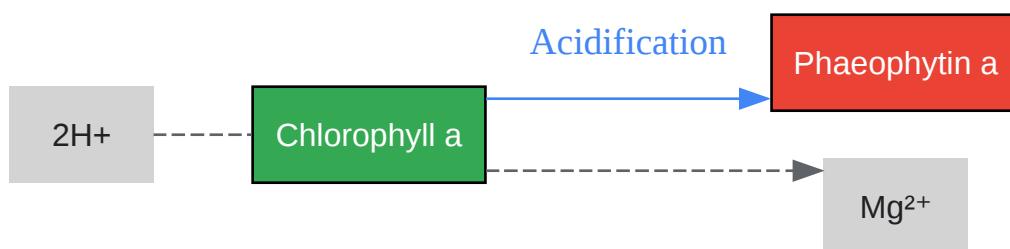
- Same as Protocol 1, with the substitution of a fluorometer for the spectrophotometer.
- 1.2 M Hydrochloric acid (HCl)[\[5\]](#)

### Procedure:

- Filtration, Extraction, and Clarification: Follow steps 1-3 from Protocol 1.
- Measurement:
  - Calibrate the fluorometer according to the manufacturer's instructions.
  - Transfer a portion of the supernatant to a fluorometer cuvette.
  - Measure the fluorescence before acidification (R<sub>b</sub>).
  - Acidify the sample in the cuvette with 2 drops of 1.2 M HCl.[\[5\]](#)
  - After a brief incubation period (as recommended by the instrument manufacturer), measure the fluorescence again (R<sub>a</sub>).
- Calculation:
  - Calculate the chlorophyll a concentration using the equations provided by the fluorometer manufacturer, which account for the before and after acidification readings.

## Signaling Pathways and Logical Relationships

The conversion of chlorophyll a to phaeophytin a upon acidification is a key chemical reaction in both spectrophotometric and fluorometric correction methods.

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Caption: Acidification converts chlorophyll a to phaeophytin a.

## Conclusion

The choice between spectrophotometry and fluorometry depends on the research question, the expected range of chlorophyll concentrations, and the available equipment. For accurate and reproducible results, it is essential to maintain consistency in the chosen protocol, particularly with respect to solvent volume, extraction time, and temperature. It is also recommended that each laboratory validates its chosen procedure against a reference method, such as High-Performance Liquid Chromatography (HPLC), if available.[7]

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